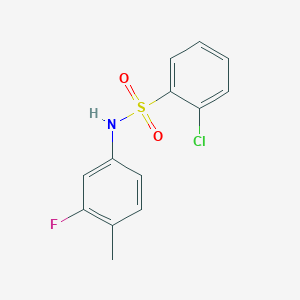![molecular formula C16H23N5O2 B10965367 1-Butyl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10965367.png)
1-Butyl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is often associated with fluorescence properties, making it useful in biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This core can be synthesized through a cyclization reaction involving o-phenylenediamine and nitrous acid. The subsequent steps involve the introduction of the piperidine and butyl groups through nucleophilic substitution reactions. The final step is the formation of the urea linkage, which can be achieved using phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Potential use in diagnostic imaging and as a marker for certain biological molecules.
Industry: Utilized in the development of new materials with specific fluorescence characteristics.
Mechanism of Action
The mechanism of action of N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is primarily based on its ability to fluoresce. This fluorescence is due to the benzoxadiazole core, which can absorb light at specific wavelengths and emit light at a different wavelength. This property makes it useful in tracking and imaging applications. The compound may interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-BUTYL-N’-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)UREA: Similar structure but with a nitro group instead of a piperidine group.
N-BUTYL-N’-(7-AMINO-2,1,3-BENZOXADIAZOL-4-YL)UREA: Contains an amino group, offering different reactivity and applications.
Uniqueness
N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is unique due to the presence of the piperidine group, which can enhance its solubility and interaction with biological molecules. This makes it particularly useful in biological and medical research compared to its analogs.
Properties
Molecular Formula |
C16H23N5O2 |
|---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
1-butyl-3-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)urea |
InChI |
InChI=1S/C16H23N5O2/c1-2-3-9-17-16(22)18-12-7-8-13(15-14(12)19-23-20-15)21-10-5-4-6-11-21/h7-8H,2-6,9-11H2,1H3,(H2,17,18,22) |
InChI Key |
DRLXBPAWMCOYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C2=NON=C12)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10965285.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B10965298.png)
![1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965305.png)
![2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B10965316.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B10965317.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B10965325.png)



![N-(4-methoxy-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10965343.png)
![butan-2-yl 2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10965352.png)
![4-(butan-2-yl)-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965356.png)
![4-benzyl-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965359.png)
![(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one](/img/structure/B10965368.png)
